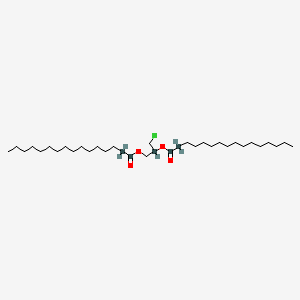
Azasetron-13C,D3 Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Azasetron-13C,D3 Hydrochloride is a labelled form of Azasetron Hydrochloride . It is a 5-HT3 receptor antagonist and is used as an antiemetic . The molecular formula is C16¹³CH¹⁸D³Cl²N³O³ and the molecular weight is 390.28 .
Molecular Structure Analysis
The molecular structure of Azasetron-13C,D3 Hydrochloride is represented by the formula C16¹³CH¹⁸D³Cl²N³O³ . This indicates that it contains carbon, hydrogen, deuterium (a stable isotope of hydrogen), chlorine, nitrogen, and oxygen atoms.Physical And Chemical Properties Analysis
Azasetron-13C,D3 Hydrochloride has a molecular weight of 390.28 . It is available in a neat format . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the sources.Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Analysis
Azasetron hydrochloride synthesis involves a complex chemical process starting from methyl salicylate, undergoing various chemical reactions to yield the final product. This process indicates its chemical structure and potential for further modification for research purposes (Yuan Zhe, 2006). Additionally, the determination of the main component in active pharmaceutical ingredients of azasetron hydrochloride through HPLC signifies the precision in its chemical analysis, ensuring the quality and purity for research applications (D. Xiaoqin, 2013).
Pharmacokinetics and Bioavailability
Pharmacokinetic studies in rabbits have shed light on azasetron hydrochloride's absorption and elimination rates, crucial for understanding its efficacy and safety in potential therapeutic applications. HPLC methodologies have been developed to measure blood concentrations in vivo, which could inform dosing and administration strategies in clinical settings (X. Wen & Zhang Dan, 2007). The development of sensitive LC-MS/MS methods for azasetron determination in rabbit plasma further supports pharmacokinetic research, enabling accurate and low-level drug detection (G. Lin et al., 2011).
Transdermal Delivery Systems
The exploration of transdermal drug delivery systems for azasetron signifies an innovative approach to improve patient compliance and drug bioavailability. Formulation studies highlight the potential for sustained drug release and enhanced therapeutic outcomes, demonstrating the versatility of azasetron hydrochloride in various delivery platforms (Lin Sun et al., 2012).
Analytical Techniques for Quality Control
Analytical methods have been developed for assessing the quality of azasetron hydrochloride, including the determination of organic volatile impurities and related substances. These methods are essential for ensuring the safety and efficacy of azasetron hydrochloride in research and therapeutic applications, underpinning the importance of rigorous quality control measures (Wang Yan, 2004).
Wirkmechanismus
Target of Action
Azasetron-13C,D3 Hydrochloride primarily targets the 5-HT3 receptors . These receptors are a type of serotonin receptor found predominantly in the digestive tract and the central nervous system. They play a crucial role in the regulation of the vomiting reflex and the transmission of pain signals .
Mode of Action
Azasetron-13C,D3 Hydrochloride acts as an antagonist at the 5-HT3 receptors . This means it binds to these receptors and blocks their activation by serotonin. By inhibiting the activation of 5-HT3 receptors, Azasetron-13C,D3 Hydrochloride can prevent the transmission of signals that trigger nausea and vomiting .
Biochemical Pathways
For instance, blocking these receptors can disrupt the signaling pathways that lead to the vomiting reflex .
Pharmacokinetics
The unlabelled form of azasetron has abioavailability of 90% . This suggests that the drug is well-absorbed in the body. The excretion of Azasetron is also notable, with 60-70% of the drug being excreted .
Result of Action
By blocking the 5-HT3 receptors, Azasetron-13C,D3 Hydrochloride can effectively prevent nausea and vomiting . This makes it a valuable tool in the management of these symptoms, particularly in patients undergoing chemotherapy .
Safety and Hazards
When handling Azasetron-13C,D3 Hydrochloride, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is recommended . Ensure adequate ventilation and remove all sources of ignition . In case of a spill or leak, personnel should be evacuated to safe areas and people should be kept away from and upwind of the spill/leak .
Eigenschaften
IUPAC Name |
N-(1-azabicyclo[2.2.2]octan-3-yl)-6-chloro-3-oxo-4-(trideuterio(113C)methyl)-1,4-benzoxazine-8-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3O3.ClH/c1-20-14-7-11(18)6-12(16(14)24-9-15(20)22)17(23)19-13-8-21-4-2-10(13)3-5-21;/h6-7,10,13H,2-5,8-9H2,1H3,(H,19,23);1H/i1+1D3; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBMKBKPJYAHLQP-SPZGMPHYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)COC2=C(C=C(C=C21)Cl)C(=O)NC3CN4CCC3CC4.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][13C]([2H])([2H])N1C(=O)COC2=C(C=C(C=C21)Cl)C(=O)NC3CN4CCC3CC4.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21Cl2N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Azasetron-13C,D3 Hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![8-Oxa-3-azabicyclo[5.1.0]octane](/img/structure/B588557.png)


![3-Ethenyl-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B588560.png)

![[(1-Hydroxynaphthalen-2-yl)oxy]acetic acid](/img/structure/B588568.png)



![1,2,4-Trichloro-3-[5-nitro-2-[4-nitro-2-(2,3,6-trichlorophenyl)phenoxy]phenyl]benzene](/img/structure/B588572.png)